Vanillil

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 16722. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

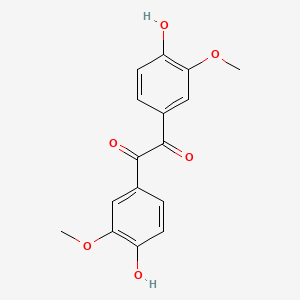

2D Structure

3D Structure

Properties

IUPAC Name |

1,2-bis(4-hydroxy-3-methoxyphenyl)ethane-1,2-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O6/c1-21-13-7-9(3-5-11(13)17)15(19)16(20)10-4-6-12(18)14(8-10)22-2/h3-8,17-18H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJHMXBDRUWSJOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)C(=O)C2=CC(=C(C=C2)O)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20280403 | |

| Record name | Vanillil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20280403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5463-22-9 | |

| Record name | Vanillil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16722 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Vanillil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20280403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is the mechanism of action of vanillil compounds?

An In-depth Technical Guide to the Mechanism of Action of Vanilloid Compounds

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the action of vanilloid compounds, their interaction with the primary biological target, and the subsequent signaling cascades. It is intended for researchers, scientists, and professionals involved in drug development and related fields.

Core Mechanism of Action: The TRPV1 Channel

Vanilloid compounds, such as capsaicin (the pungent component of chili peppers) and resiniferatoxin (RTX), exert their effects primarily through a specific molecular target: the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1] Initially known as the vanilloid receptor 1 (VR1), TRPV1 is a non-selective cation channel predominantly expressed in the sensory neurons of the peripheral nervous system.[2]

TRPV1 functions as a polymodal integrator of noxious stimuli, responding not only to vanilloid compounds but also to noxious heat (>43°C), acidic conditions (pH < 6.5), and various endogenous inflammatory mediators.[1] The channel is a homotetrameric protein, with each subunit comprising six transmembrane domains. The binding site for vanilloids is located on the intracellular side of the channel, within a pocket formed by transmembrane helices 3 and 4 and the S4-S5 linker.

Upon binding of a vanilloid agonist, the TRPV1 channel undergoes a conformational change, leading to the opening of its ion pore.[3] This allows for a significant influx of cations, primarily Calcium (Ca²⁺) and Sodium (Na⁺), into the neuron. The influx of these positive ions causes depolarization of the cell membrane, which, if it reaches the threshold, triggers the generation of action potentials that propagate to the central nervous system, resulting in the sensation of pungent or burning pain.

Prolonged activation of TRPV1 by an agonist like capsaicin leads to a state of desensitization, where the channel becomes refractory to further stimuli. This is followed by a long-lasting analgesic effect, a phenomenon that is harnessed for therapeutic applications in pain management.

Key Signaling Pathways

The activation of TRPV1 and the subsequent influx of Ca²⁺ initiate a complex cascade of intracellular signaling events. These pathways not only mediate the acute effects of vanilloids but are also crucial for the process of peripheral sensitization, where neurons become more responsive to stimuli.

Key downstream signaling pathways include:

-

Protein Kinase C (PKC) and Protein Kinase A (PKA) Activation : The influx of Ca²⁺ can activate various calcium-dependent enzymes, including PKC. Furthermore, many inflammatory mediators that sensitize TRPV1, such as bradykinin and prostaglandins, act through G-protein coupled receptors (GPCRs) that lead to the activation of PKC and PKA.[1] These kinases can then phosphorylate TRPV1, increasing its sensitivity to vanilloids and other stimuli and lowering its activation threshold.

-

Calmodulin (CaM) Interaction : Calcium ions bind to calmodulin, and this Ca²⁺/CaM complex can then interact with TRPV1, playing a role in the channel's desensitization process. Vanilloids themselves have been shown to competitively inhibit the interaction between TRPV1 and CaM.[4]

-

Neuropeptide Release : The depolarization of sensory nerve terminals triggers the release of pro-inflammatory neuropeptides, such as Substance P and Calcitonin Gene-Related Peptide (CGRP), into the surrounding tissue. These neuropeptides contribute to neurogenic inflammation, characterized by vasodilation, plasma extravasation, and the recruitment of immune cells.

Below is a diagram illustrating the primary signaling pathway upon vanilloid compound binding to TRPV1.

Quantitative Pharmacological Data

The interaction of various vanilloid compounds with the TRPV1 channel has been quantified using different assays. The potency of agonists is typically expressed as the half-maximal effective concentration (EC₅₀), while the potency of antagonists is expressed as the half-maximal inhibitory concentration (IC₅₀). Binding affinity is determined by the dissociation constant (Kd) or the inhibition constant (Ki).

| Compound | Type | Species | Assay | Value | Reference |

| Capsaicin | Agonist | Mouse | Patch Clamp | EC₅₀: 0.14 µM | [5] |

| Capsaicin | Agonist | Rabbit | Patch Clamp | IC₅₀: 3.4 µM (on IKr) | [6] |

| Resiniferatoxin (RTX) | Agonist | Human | Binding | Kᵢ: 0.63 nM (vs. novel ligand) | [2] |

| Resiniferatoxin (RTX) | Agonist | Rat | Binding | Kᵢ: 6.5 nM (vs. novel ligand) | [2] |

| Olvanil | Agonist | - | Calcium Assay | - | [7] |

| Arvanil | Agonist | - | Calcium Assay | - | [7] |

| Capsazepine | Antagonist | Rabbit | Patch Clamp | No reversal of Capsaicin effect | [6] |

| A-778317 | Antagonist | Human | Binding | - | [2] |

Note: The inhibitory action of capsaicin on voltage-gated potassium channels (IKr) in cardiomyocytes occurs independently of TRPV1. Values can vary significantly based on the experimental system (e.g., cell type, expression level) and assay conditions.

Experimental Protocols

The study of vanilloid compounds and their interaction with TRPV1 relies on several key experimental techniques. Detailed methodologies for these core assays are provided below.

Intracellular Calcium Imaging

This method measures the increase in intracellular Ca²⁺ concentration following TRPV1 activation. Fluorescent Ca²⁺ indicators, such as Fluo-4 AM, are used for this purpose.[8][9][10][11]

Methodology:

-

Cell Culture: Plate HEK-293 cells stably expressing human TRPV1 onto 96-well, black, clear-bottom plates and culture overnight.

-

Dye Loading: Remove the culture medium and load the cells with a Fluo-4 AM loading solution (e.g., 4 µM Fluo-4 AM in HBSS with 20 mM HEPES and 0.02% Pluronic F-127) for 60 minutes at 37°C in the dark.

-

Washing: Gently wash the cells twice with assay buffer (HBSS with 20 mM HEPES) to remove extracellular dye.

-

Compound Addition: Use a fluorescence plate reader (e.g., FLIPR) to measure baseline fluorescence. Add vanilloid agonists or antagonists at various concentrations to the wells.

-

Data Acquisition: Continuously monitor the fluorescence intensity (Excitation: ~494 nm, Emission: ~516 nm) before and after compound addition. The change in fluorescence corresponds to the change in intracellular Ca²⁺.

-

Analysis: Calculate the increase in fluorescence relative to the baseline. For agonists, plot the response against the compound concentration and fit to a sigmoidal dose-response curve to determine the EC₅₀.

Whole-Cell Patch-Clamp Electrophysiology

This "gold standard" technique directly measures the ion currents flowing through TRPV1 channels in the membrane of a single cell.[12][13][14]

Methodology:

-

Preparation: Prepare an external (Artificial Cerebrospinal Fluid - ACSF) and internal (pipette) solution. ACSF typically contains (in mM): 125 NaCl, 2.5 KCl, 1 MgCl₂, 2 CaCl₂, 1.25 NaH₂PO₄, 25 NaHCO₃, 25 glucose. The internal solution contains (in mM): 130 KCl, 5 NaCl, 1 MgCl₂, 10 HEPES, 11 EGTA.

-

Pipette Fabrication: Pull a glass capillary to create a micropipette with a tip resistance of 3-7 MΩ. Fire-polish the tip and fill it with the internal solution.

-

Cell Approach: Place the coverslip with TRPV1-expressing cells in a recording chamber perfused with ACSF. Under a microscope, carefully approach a cell with the micropipette while applying positive pressure.

-

Seal Formation: Once the pipette touches the cell membrane, release the positive pressure. Apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.

-

Recording: Clamp the membrane potential at a holding voltage (e.g., -60 mV). Apply the vanilloid compound to the cell via the perfusion system. Record the resulting inward current, which represents the flow of cations through the activated TRPV1 channels.

-

Analysis: Measure the amplitude of the current in response to different concentrations of the compound to determine dose-dependency and channel kinetics.

Radioligand Binding Assay

This assay quantifies the direct binding of a compound to the TRPV1 receptor, allowing for the determination of binding affinity (Kd, Ki) and receptor density (Bmax). It typically uses a radiolabeled ligand (e.g., [³H]-RTX) and a competitive binding format.[15][16][17]

Methodology:

-

Membrane Preparation: Homogenize cells or tissues expressing TRPV1 in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash and resuspend the membrane pellet in an assay binding buffer.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled vanilloid (e.g., [³H]-RTX), and varying concentrations of the unlabeled test compound (competitor).

-

Incubation: Incubate the plate for a defined period (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.

-

Filtration: Rapidly terminate the reaction by vacuum filtering the contents of each well through a glass fiber filter mat. This separates the membrane-bound radioligand from the free radioligand in the solution.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Dry the filters, add a scintillation cocktail, and measure the radioactivity retained on each filter using a scintillation counter.

-

Analysis: The amount of radioactivity is proportional to the amount of radioligand bound to the TRPV1 receptors. Plot the percentage of bound radioligand against the concentration of the unlabeled competitor to generate a competition curve and calculate the IC₅₀, from which the Kᵢ can be derived.

References

- 1. Complex Regulation of TRPV1 by Vanilloids - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Novel Radiolabeled Vanilloid with Enhanced Specificity for Human Transient Receptor Potential Vanilloid 1 (TRPV1) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The capsaicin binding affinity of wildtype and mutant TRPV1 ion channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. real.mtak.hu [real.mtak.hu]

- 5. New capsaicin analogs as molecular rulers to define the permissive conformation of the mouse TRPV1 ligand-binding pocket | eLife [elifesciences.org]

- 6. Capsaicin Inhibits Multiple Voltage-Gated Ion Channels in Rabbit Ventricular Cardiomyocytes in TRPV1-Independent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 7. moleculardevices.com [moleculardevices.com]

- 8. Assay of TRPV1 Receptor Signaling | Springer Nature Experiments [experiments.springernature.com]

- 9. researchgate.net [researchgate.net]

- 10. assets.fishersci.com [assets.fishersci.com]

- 11. pubcompare.ai [pubcompare.ai]

- 12. axolbio.com [axolbio.com]

- 13. Patch Clamp Protocol [labome.com]

- 14. Patch-Clamp Recording Protocol - Creative Bioarray [acroscell.creative-bioarray.com]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. pdspdb.unc.edu [pdspdb.unc.edu]

- 17. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]

The Vanilloid Chariot: Charting the Course of a "Hot" Target in Pharmacology

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The journey of vanilloids in pharmacology is a compelling narrative of how folk remedies and culinary curiosities evolved into a sophisticated understanding of molecular pain pathways. At the heart of this story is the Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel now recognized as a critical integrator of noxious thermal and chemical stimuli.[1] Initially identified as the receptor for capsaicin, the pungent compound in chili peppers, TRPV1 has emerged as a prime therapeutic target for pain management and a wide array of other pathological conditions.[2][3] This technical guide provides an in-depth exploration of the discovery, history, and pharmacology of vanilloids, tailored for researchers, scientists, and drug development professionals. It details the key molecular players, their signaling cascades, quantitative pharmacological data, and the seminal experimental protocols that paved the way for our current understanding.

A Historical Perspective: From Chili Peppers to a Cloned Receptor

The pharmacological story of vanilloids begins long before the advent of molecular biology. Capsaicin, the active ingredient in chili peppers, was first isolated over a century ago, with its exact chemical structure elucidated in 1919.[2] For decades, its analgesic properties were recognized and utilized, albeit without a clear understanding of its mechanism.[2] A pivotal moment came in the late 1980s and early 1990s with the characterization of resiniferatoxin (RTX), an ultrapotent capsaicin analog derived from the Euphorbia resinifera plant.[4][5] The existence of a specific receptor was solidified by the development of the first competitive antagonist, capsazepine, in 1990.[2]

The major breakthrough occurred in 1997 when the research group of David Julius successfully identified and cloned the capsaicin receptor, subsequently named Vanilloid Receptor 1 (VR1), and now known as TRPV1.[6][7] This landmark achievement, which was later recognized with the 2021 Nobel Prize in Physiology or Medicine, provided the molecular entity responsible for the sensations of scalding heat and pain, fundamentally transforming the field of pain research.[8][9]

Caption: A timeline of key milestones in the discovery of vanilloids and the TRPV1 receptor.

The Vanilloid Receptor: TRPV1

TRPV1 is a homotetrameric, non-selective cation channel permeable to calcium and sodium ions.[10][11] It is a member of the Transient Receptor Potential (TRP) superfamily of ion channels.[1] Predominantly expressed in the peripheral and central terminals of nociceptive sensory neurons, TRPV1 functions as a polymodal detector of noxious stimuli.[12] It is activated by:

-

Noxious Heat: Temperatures exceeding approximately 42°C.[7][11]

-

Exogenous Vanilloids: Compounds like capsaicin and resiniferatoxin.[2]

-

Endogenous Vanilloids (Endovanilloids): Lipid-derived molecules such as anandamide.[1][13]

-

Protons: Acidic conditions (low extracellular pH).[1]

Activation of the channel leads to depolarization of the neuron, initiating an action potential that is transmitted to the central nervous system and perceived as pain.[11]

Key Vanilloid Ligands: Agonists and Antagonists

The pharmacology of TRPV1 is defined by a diverse array of ligands that can either activate (agonists) or block (antagonists) the channel. The therapeutic strategy for agonists relies on the principle of desensitization; initial activation causes a burning sensation, but prolonged exposure leads to a long-lasting inactivation of the channel and the sensory neuron, resulting in analgesia.[1][2]

3.1. Agonists

-

Capsaicin: The archetypal TRPV1 agonist, found in chili peppers. It is used topically for the treatment of neuropathic pain.[2][14]

-

Resiniferatoxin (RTX): An ultrapotent natural analog of capsaicin, approximately 1,000 times more potent. Its high potency and potential for targeted sensory neuron ablation are being explored for severe, intractable pain conditions.[4]

-

Endovanilloids: Endogenously produced lipids, such as anandamide and N-arachidonoyl dopamine (NADA), that can activate TRPV1, suggesting a role for the channel in physiological and pathophysiological signaling beyond external stimuli.[13]

3.2. Antagonists

-

Capsazepine: The first competitive TRPV1 antagonist, crucial as a pharmacological tool but limited by low potency and poor pharmacokinetics.[1][2]

-

Iodo-resiniferatoxin (I-RTX): A potent competitive antagonist derived from RTX.[1]

-

Synthetic Antagonists (e.g., AMG 9810, BCTC): Numerous compounds have been developed by pharmaceutical companies. These have shown efficacy in preclinical models of inflammatory and neuropathic pain, though clinical development has been hampered by side effects such as hyperthermia.[2][4][15]

Quantitative Pharmacological Data

The following tables summarize key quantitative data for prominent TRPV1 ligands, allowing for direct comparison of their potencies and affinities across different species and assay types.

Table 1: TRPV1 Agonist Potency

| Compound | Species | Assay Type | Parameter | Value (nM) | Reference(s) |

|---|---|---|---|---|---|

| Resiniferatoxin | Human | Ca2+ Influx | EC50 | 3.98 | [16] |

| Resiniferatoxin | Rat | Binding ([3H]RTX) | Ki | 0.13 | [17] |

| Capsaicin | Rat | Contraction | EC50 | ~280 | [10] |

| Olvanil | Rat | Ca2+ Influx | pEC50=8.1 | ~7.9 | [16] |

| Arvanil | Mouse | Ca2+ Influx | pEC50=9.6 | ~0.25 | [16] |

| MDR-652 | Human | Binding | Ki | 11.4 | [18] |

| MDR-652 | Rat | Binding | Ki | 23.8 |[18] |

Table 2: TRPV1 Antagonist Potency

| Compound | Species | Assay Type | Parameter | Value (nM) | Reference(s) |

|---|---|---|---|---|---|

| Capsazepine | Human | Ca2+ Influx | IC50 | 912 | [5] |

| Capsazepine | Guinea Pig | Contraction | pKB=6.04 | ~912 | [10] |

| Iodo-resiniferatoxin | Human | Ca2+ Influx | IC50 | 0.071 | [5] |

| Iodo-resiniferatoxin | Rat | Ca2+ Influx | IC50 | 0.87 | [5] |

| BCTC | Rat | Ca2+ Influx (Capsaicin) | IC50 | 35 | [18] |

| BCTC | Rat | Ca2+ Influx (Acid) | IC50 | 6.0 | [18] |

| SB-366791 | N/A | Ca2+ Influx | IC50 | 5.7 | [18] |

| AMG 9810 | Human | Ca2+ Influx (Capsaicin) | IC50 | 24.5 | [4] |

| AMG 9810 | Rat | Ca2+ Influx (Capsaicin) | IC50 | 85.6 | [4] |

| AMG 9810 | Human | Ca2+ Influx (Heat) | IC50 | 15.8 | [4] |

| AMG 517 | Human | Ca2+ Influx (Capsaicin) | IC50 | 0.76 |[18] |

Signaling Pathways and Modulation

The activity of TRPV1 is not static; it is dynamically modulated by a variety of intracellular signaling pathways, a process known as sensitization. During inflammation, mediators such as bradykinin and prostaglandins are released. These molecules bind to their respective G-protein-coupled receptors (GPCRs) on nociceptive neurons, triggering downstream cascades that lead to the phosphorylation of TRPV1 by protein kinase A (PKA) and protein kinase C (PKC).[10][11][18] This phosphorylation lowers the activation threshold of the channel, causing it to open at normal body temperature. This mechanism is a key driver of thermal hyperalgesia—the heightened sensitivity to heat experienced at sites of injury and inflammation.[11][18]

Caption: TRPV1 signaling pathway showing sensitization by inflammatory mediators via PKA and PKC.

Key Experimental Protocols

The discovery and characterization of vanilloids and their receptor have been driven by several key experimental techniques.

6.1. Expression Cloning of TRPV1

The seminal method used to identify the TRPV1 gene involved functionally screening a cDNA library for capsaicin sensitivity.

-

Protocol Outline:

-

cDNA Library Construction: A cDNA library was generated from messenger RNA (mRNA) isolated from dorsal root ganglion (DRG) neurons, which are known to be sensitive to capsaicin. The cDNA was inserted into a mammalian expression vector.[6]

-

Transfection in Pools: The library was divided into pools, each containing thousands of independent clones. Each pool was transfected into a non-neuronal cell line that does not normally respond to capsaicin, such as Human Embryonic Kidney (HEK293) cells.[1]

-

Functional Screening: Transfected cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM). The cells were then challenged with capsaicin, and pools that exhibited a capsaicin-induced increase in intracellular calcium (detected as a change in fluorescence) were identified as "positive."[6]

-

Iterative Fractionation: Positive pools were progressively subdivided into smaller and smaller pools, which were then re-transfected and re-screened. This iterative process was repeated until a single cDNA clone responsible for conferring capsaicin sensitivity was isolated.[6]

-

Caption: Experimental workflow for the expression cloning of the TRPV1 receptor.

6.2. Patch-Clamp Electrophysiology

This technique is the gold standard for directly measuring the ion flow through channels like TRPV1, allowing for detailed characterization of its gating properties.

-

Protocol Outline:

-

Cell Preparation: HEK293 cells are transiently or stably transfected with the TRPV1 gene. Alternatively, primary DRG neurons can be cultured.[7]

-

Pipette Formation: A glass micropipette with a tip diameter of ~1 µm is fabricated. Its resistance when filled with an internal solution is typically 3-7 MΩ.[9]

-

Seal Formation: The micropipette is pressed against the membrane of a single cell. Gentle suction is applied to form a high-resistance "giga-seal" (resistance > 1 GΩ) between the glass and the membrane.

-

Whole-Cell Configuration: The membrane patch under the pipette is ruptured by applying further suction. This provides electrical access to the entire cell.[19]

-

Voltage-Clamp Recording: The membrane potential is held constant by an amplifier. Agonists (like capsaicin) or physical stimuli (like heated solution) are applied to the cell. The current that flows through the ion channels to maintain the constant voltage is measured. This allows for the determination of dose-response curves (EC50) and the effects of antagonists (IC50).[2] A typical voltage protocol involves a ramp from -100 mV to +100 mV to study the current-voltage relationship.[2]

-

6.3. Intracellular Calcium Imaging

This is a high-throughput method to assess channel function by measuring the downstream consequence of its activation—an increase in intracellular calcium.

-

Protocol Outline:

-

Cell Preparation: Cells expressing TRPV1 (either transfected cell lines or primary neurons) are plated on glass coverslips.

-

Dye Loading: Cells are incubated with a membrane-permeant form of a calcium-sensitive fluorescent dye, such as Fluo-4 AM or Fura-2 AM, typically for 30-45 minutes at 37°C.[14] Inside the cell, esterases cleave the AM group, trapping the fluorescent indicator in the cytoplasm.

-

Washing: Extracellular dye is washed away with a physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

-

Imaging and Stimulation: The coverslip is mounted on a fluorescence microscope. A baseline fluorescence is recorded before applying a stimulus (e.g., capsaicin). Upon channel activation, calcium flows into the cell and binds to the dye, causing a change in its fluorescent properties.

-

Fluo-4: Increases fluorescence intensity upon Ca2+ binding (single wavelength excitation).[6]

-

Fura-2: Exhibits a shift in its excitation maximum from ~380 nm (Ca2+-free) to ~340 nm (Ca2+-bound). The ratio of fluorescence emitted when excited at these two wavelengths is calculated, providing a more quantitative measure of intracellular calcium concentration that is less susceptible to artifacts like dye loading variations.

-

-

Data Analysis: The change in fluorescence intensity or ratio over time is plotted to characterize the response to agonists and antagonists.

-

6.4. Radioligand Binding Assay

This method is used to study the direct interaction between a ligand and the receptor and to determine the binding affinity (Ki) of unlabeled compounds.

-

Protocol Outline:

-

Membrane Preparation: Cells expressing TRPV1 are harvested and homogenized to prepare a membrane fraction containing the receptor.

-

Assay Incubation: The membranes are incubated with a radiolabeled ligand (the "hot" ligand), most commonly [3H]Resiniferatoxin ([3H]RTX) due to its high affinity and specificity.[20]

-

Competition: To determine the affinity of an unlabeled test compound (the "cold" ligand), the assay is performed with a fixed concentration of the hot ligand and varying concentrations of the cold ligand. The cold ligand will compete with the hot ligand for binding to the receptor.

-

Separation and Counting: After incubation, the membrane-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter. The radioactivity trapped on the filter is then measured using a scintillation counter.

-

Data Analysis: The concentration of the cold ligand that inhibits 50% of the specific binding of the hot ligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

-

Conclusion and Future Directions

The discovery of vanilloids and the TRPV1 receptor has been a transformative event in pharmacology, providing a molecular basis for understanding acute and inflammatory pain. The journey from the pungent heat of a chili pepper to the development of specific molecular probes and potential therapeutics is a testament to the power of pharmacological inquiry. While challenges remain, particularly in developing antagonists that are free from thermoregulatory side effects, the TRPV1 channel continues to be a "hot" and promising target. Future research focusing on understanding the structural basis of channel gating, identifying biased ligands, and exploring the role of TRPV1 in non-neuronal tissues will undoubtedly open new avenues for drug development in pain, inflammation, and beyond.

References

- 1. researchgate.net [researchgate.net]

- 2. sophion.com [sophion.com]

- 3. The role of TRPV1 in different subtypes of dorsal root ganglion neurons in rat chronic inflammatory nociception induced by complete Freund's adjuvant - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AMG 9810 [(E)-3-(4-t-butylphenyl)-N-(2,3-dihydrobenzo[b][1,4] dioxin-6-yl)acrylamide], a novel vanilloid receptor 1 (TRPV1) antagonist with antihyperalgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neurogenic responses mediated by vanilloid receptor-1 (TRPV1) are blocked by the high affinity antagonist, iodo-resiniferatoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assay of TRPV1 Receptor Signaling | Springer Nature Experiments [experiments.springernature.com]

- 7. DRG and HEK293 cell culture and recording [bio-protocol.org]

- 8. A new era for the design of TRPV1 antagonists and agonists with the use of structural information and molecular docking of capsaicin-like compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. docs.axolbio.com [docs.axolbio.com]

- 10. Inhibition by capsazepine of resiniferatoxin- and capsaicin-induced contractions of guinea pig trachea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Local Ca2+ signals couple activation of TRPV1 and ANO1 sensory ion channels - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Combination of a Rapidly Penetrating Agonist and a Slowly Penetrating Antagonist Affords Agonist Action of Limited Duration at the Cellular Level - PMC [pmc.ncbi.nlm.nih.gov]

- 14. assets.fishersci.com [assets.fishersci.com]

- 15. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]

- 16. TRPV1 | Transient Receptor Potential channels (TRP) | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 17. resiniferatoxin | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 18. selleck.co.jp [selleck.co.jp]

- 19. Whole Cell Patch Clamp Protocol [protocols.io]

- 20. pubs.acs.org [pubs.acs.org]

Vanilloid Structure-Activity Relationship: A Technical Guide for Drug Development Professionals

An In-depth Analysis of Vanilloid Compounds and their Interaction with the TRPV1 Receptor

This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of vanilloid compounds, with a primary focus on their interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. Intended for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, details essential experimental protocols, and visualizes critical pathways to facilitate a deeper understanding of this important class of molecules and their therapeutic potential.

Introduction to Vanilloids and the TRPV1 Receptor

Vanilloids are a class of compounds characterized by the presence of a vanillyl group (4-hydroxy-3-methoxybenzyl group). The most well-known vanilloid is capsaicin, the pungent component of chili peppers. These compounds exert their biological effects primarily through the activation of the TRPV1 receptor, a non-selective cation channel predominantly expressed in sensory neurons.[1][2][3] TRPV1 functions as a polymodal integrator of noxious stimuli, being activated by heat (>43°C), protons (acidic pH), and various endogenous and exogenous ligands.[2][4][5] This central role in nociception has made TRPV1 a key target for the development of novel analgesics.[1][6] Furthermore, emerging research has implicated TRPV1 in a variety of other physiological and pathological processes, including inflammation and cancer, broadening the therapeutic landscape for vanilloid-based drugs.[3][7][8]

The archetypal vanilloid, capsaicin, possesses a molecular structure that can be divided into three key regions for SAR studies:

-

Region A: The Vanillyl Group: This aromatic ring with its hydroxyl and methoxy substituents is crucial for binding to the TRPV1 receptor. Modifications in this region, such as altering the position or nature of these functional groups, can significantly impact potency and can even convert an agonist into an antagonist.[2]

-

Region B: The Amide Linker: This central part of the molecule provides a critical hydrogen bonding site.[2]

-

Region C: The Hydrophobic Acyl Chain: The length and degree of saturation of this aliphatic tail are major determinants of the compound's potency and pungency.[2][8]

This guide will delve into the specific structural modifications within these regions and their quantitative effects on TRPV1 modulation.

Quantitative Structure-Activity Relationship Data

The following tables summarize the quantitative data for a range of vanilloid analogs, detailing their potency as either agonists (EC50 values) or antagonists (IC50/Ki values) of the TRPV1 receptor. This data is essential for understanding the nuanced effects of structural modifications on receptor interaction.

Table 1: Agonist Potency of Vanilloid Analogs on the TRPV1 Receptor

| Compound | Modification Highlights | EC50 (µM) | Species/Cell Line | Reference |

| Capsaicin | Prototypical Agonist | 0.14 - 0.89 | Mouse/Rat TRPV1 in HEK cells | [8][9] |

| Nonivamide | Saturated acyl chain | 1.4 | Human TRPV1 in BEAS-2B cells | [10] |

| N-(3,4-dihydroxybenzyl)nonanamide | Catechol instead of vanillyl group | 10 | Human TRPV1 in BEAS-2B cells | [10] |

| JYL-79 | Phenylacetyl group in Region C | 0.0039 | Rat vascular TRPV1 | [11] |

| Resiniferatoxin (RTX) | Potent natural agonist | Potent, but often used for desensitization rather than EC50 determination | Various | [7] |

| Olvanil | Oleic acid amide of vanillylamine | Agonist activity demonstrated | Human TRPV1 | [12] |

| Arvanil | Arachidonic acid amide of vanillylamine | Agonist activity demonstrated | Human TRPV1 | [12] |

Table 2: Antagonist Potency of Vanilloid Analogs on the TRPV1 Receptor

| Compound | Modification Highlights | IC50/Ki (nM) | Species/Cell Line | Reference |

| Capsazepine | Non-vanilloid structure, competitive antagonist | IC50: Varies by species and assay conditions | Human/Rat TRPV1 | [13] |

| AMG9810 | N-aryl trans-cinnamide | IC50: 0.6 - 7.4 | Rat/Human TRPV1 | [10] |

| 5'-Iodo-resiniferatoxin | Halogenated RTX analog | IC50: 3.9 | - | [5] |

| BCTC | N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine-1(2H)-carboxamide | Partial attenuation of hypersensitivity | Rat models | [13] |

| Methoctramine | Polymethylene tetraamine | IC50: 2000 (non-competitive) | Dorsal root ganglion neurons | [14] |

| Compound 12 (Novel Radiolabeled Vanilloid) | Chiral simplified resiniferatoxin analogue | Ki: 0.63 (human), 6.5 (rat) | Human/Rat TRPV1 | [15] |

Experimental Protocols

The characterization of vanilloid compounds relies on a suite of well-defined in vitro and in vivo assays. This section provides detailed methodologies for two of the most fundamental experiments in TRPV1 research.

In Vitro: Calcium Influx Assay in TRPV1-Expressing HEK293 Cells

This assay is a primary method for screening and characterizing the activity of vanilloid compounds by measuring the influx of calcium into cells upon TRPV1 activation.

Objective: To determine the agonist or antagonist activity of a compound by measuring changes in intracellular calcium concentration ([Ca2+]i) in HEK293 cells stably expressing the TRPV1 receptor.

Materials:

-

HEK293 cells stably transfected with the human or rat TRPV1 gene.

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and a selection antibiotic (e.g., G418).

-

Calcium-sensitive fluorescent dyes (e.g., Fluo-4 AM or Fura-2 AM).

-

Pluronic F-127.

-

Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.

-

Test compounds and reference compounds (e.g., capsaicin for agonists, capsazepine for antagonists).

-

96-well black-walled, clear-bottom microplates.

-

Fluorescence microplate reader with automated injection capabilities (e.g., FLIPR).

Procedure:

-

Cell Culture: Culture the TRPV1-HEK293 cells in T-75 flasks until they reach 80-90% confluency.

-

Cell Plating: Harvest the cells and seed them into 96-well microplates at a density of 50,000-100,000 cells per well. Allow the cells to adhere and grow for 24-48 hours.

-

Dye Loading:

-

Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and an equal concentration of Pluronic F-127 in HBSS.

-

Remove the culture medium from the wells and add 100 µL of the loading buffer to each well.

-

Incubate the plate at 37°C for 60 minutes in the dark.

-

After incubation, wash the cells twice with 100 µL of HBSS to remove excess dye.

-

-

Compound Preparation: Prepare serial dilutions of the test and reference compounds in HBSS. For antagonists, a pre-incubation step is required.

-

Fluorescence Measurement:

-

Place the plate in the fluorescence microplate reader and allow it to equilibrate to the desired temperature (typically room temperature or 37°C).

-

For Agonist Testing:

-

Record a baseline fluorescence for 10-20 seconds.

-

Use the automated injector to add the agonist compound to the wells.

-

Continue recording the fluorescence for 2-5 minutes to capture the peak response.

-

-

For Antagonist Testing:

-

Add the antagonist compound to the wells and incubate for 10-20 minutes.

-

Record a baseline fluorescence.

-

Inject a known concentration of a TRPV1 agonist (e.g., EC80 of capsaicin).

-

Continue recording the fluorescence to measure the inhibition of the agonist-induced response.

-

-

-

Data Analysis:

-

The change in fluorescence intensity is proportional to the change in intracellular calcium.

-

For agonists, plot the peak fluorescence response against the compound concentration to generate a dose-response curve and calculate the EC50 value.

-

For antagonists, plot the percentage of inhibition of the agonist response against the antagonist concentration to calculate the IC50 value.

-

In Vivo: The Rat Eye-Wiping Test for Trigeminal Nociception

This behavioral assay is a sensitive and reliable method for assessing the in vivo potency of TRPV1 agonists and antagonists by measuring a pain-related response mediated by trigeminal sensory nerves.[16][17]

Objective: To quantify the nociceptive (pain-inducing) or analgesic (pain-relieving) effects of a compound when applied topically to the eye.

Materials:

-

Male Wistar or Sprague-Dawley rats (200-250g).

-

Test compounds formulated for topical ocular administration.

-

Reference agonist (e.g., capsaicin solution).

-

Vehicle control solution.

-

Micropipette for precise volume application.

-

A transparent observation chamber.

-

Video recording equipment (optional, but recommended for accurate scoring).

-

Timer.

Procedure:

-

Animal Acclimation: Acclimate the rats to the testing environment for at least 30-60 minutes before the experiment to reduce stress-induced behavioral changes.

-

Compound Administration:

-

Gently restrain the rat.

-

Using a micropipette, apply a small, precise volume (e.g., 5-10 µL) of the test compound, reference agonist, or vehicle directly onto the corneal surface of one eye.

-

-

Observation and Scoring:

-

Immediately after administration, place the rat in the observation chamber.

-

For the next 30-60 seconds (or a defined observation period), count the number of "wipes" the rat makes with its ipsilateral (same side) forepaw towards the treated eye. A wipe is defined as a distinct movement of the paw from behind the eye towards the snout.

-

Grooming behavior not directed at the eye should be ignored.

-

-

Antagonist Testing: To test for analgesic effects, a potential antagonist is administered systemically (e.g., via intraperitoneal injection) or topically prior to the application of a known concentration of a TRPV1 agonist like capsaicin. A reduction in the number of eye wipes compared to the agonist-only control indicates an analgesic effect.

-

Data Analysis:

-

The primary endpoint is the total number of eye wipes within the observation period.

-

Compare the number of wipes induced by the test compound to the vehicle control using appropriate statistical tests (e.g., t-test or ANOVA).

-

For antagonist studies, compare the number of wipes in the antagonist-pretreated group to the group that received only the agonist.

-

Visualizing Pathways and Workflows

Diagrams are indispensable tools for conceptualizing the complex biological and experimental processes involved in vanilloid SAR studies. The following sections provide Graphviz (DOT language) scripts to generate such diagrams, adhering to the specified design constraints.

TRPV1 Signaling Pathway

Activation of the TRPV1 receptor initiates a cascade of intracellular events, primarily driven by the influx of cations. This diagram illustrates the key steps in this signaling pathway.

Caption: TRPV1 receptor activation by various stimuli leads to cation influx, membrane depolarization, and the transmission of pain signals.

Experimental Workflow for Screening TRPV1 Modulators

This diagram outlines the logical flow of experiments for identifying and characterizing novel TRPV1 agonists or antagonists, from initial high-throughput screening to in vivo validation.

Caption: A typical workflow for the discovery and development of novel TRPV1 modulators.

Conclusion

The structure-activity relationship of vanilloids is a rich and complex field, offering significant opportunities for the development of new therapeutics. A thorough understanding of the roles of the vanillyl head, amide linker, and hydrophobic tail is paramount for the rational design of potent and selective TRPV1 modulators. The quantitative data presented herein provides a valuable resource for comparing the efficacy of various analogs, while the detailed experimental protocols offer a practical guide for their evaluation. The visualized pathways and workflows serve to contextualize this information within the broader drug discovery process. As research continues to uncover the diverse roles of TRPV1 in human health and disease, the principles of vanilloid SAR will remain a cornerstone of efforts to translate these findings into clinically effective treatments.

References

- 1. researchgate.net [researchgate.net]

- 2. pubcompare.ai [pubcompare.ai]

- 3. real.mtak.hu [real.mtak.hu]

- 4. researchgate.net [researchgate.net]

- 5. Understand spiciness: mechanism of TRPV1 channel activation by capsaicin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. New capsaicin analogs as molecular rulers to define the permissive conformation of the mouse TRPV1 ligand-binding pocket | eLife [elifesciences.org]

- 9. Extracellular Cations Sensitize and Gate Capsaicin Receptor TRPV1 Modulating Pain Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-Activity Relationship of Capsaicin Analogs and Transient Receptor Potential Vanilloid 1-Mediated Human Lung Epithelial Cell Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure-activity relationships of vanilloid receptor agonists for arteriolar TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Highly Efficient Real-Time TRPV1 Screening Methodology for Effective Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Physiology and Pharmacology of the Vanilloid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Novel Radiolabeled Vanilloid with Enhanced Specificity for Human Transient Receptor Potential Vanilloid 1 (TRPV1) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Eye-wiping test: a sensitive animal model for acute trigeminal pain studies - PubMed [pubmed.ncbi.nlm.nih.gov]

For Immediate Release

This technical guide provides a comprehensive review of the primary literature concerning the binding characteristics of the Transient Receptor Potential Vanilloid 1 (TRPV1), a key player in pain and temperature sensation. Aimed at researchers, scientists, and drug development professionals, this document synthesizes quantitative binding data, details critical experimental protocols, and visualizes the complex signaling pathways associated with TRPV1 modulation.

Core Executive Summary

The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin receptor, is a non-selective cation channel predominantly expressed in sensory neurons. It functions as a polymodal integrator of noxious stimuli, including heat, protons (low pH), and a variety of endogenous and exogenous chemical ligands.[1][2] Its activation leads to an influx of cations, primarily Ca2+ and Na+, resulting in membrane depolarization and the transmission of pain signals.[1] Due to its central role in nociception, TRPV1 has emerged as a significant target for the development of novel analgesic drugs.[1][3] This guide delves into the specifics of ligand binding to TRPV1, offering a detailed overview of the quantitative data, the methodologies used to obtain this data, and the signaling cascades that modulate its activity.

Quantitative Ligand Binding Data

The affinity of various ligands for the TRPV1 receptor is a critical parameter in drug discovery and pharmacological research. This data is typically expressed in terms of the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal effective or inhibitory concentration (EC50 or IC50). The following tables summarize the binding affinities of key TRPV1 agonists and antagonists as reported in the primary literature.

| Agonist | Species | Assay Type | Affinity Value | Reference |

| Capsaicin | Human | Radioligand Binding | EC50: ~50 nM | [4] |

| Capsaicin | Mouse | Electrophysiology | EC50 = 7.4 x 10⁻⁶ M | [5] |

| Resiniferatoxin (RTX) | Human | Radioligand Binding | Ki = 0.63 ± 0.19 nM | [6] |

| Resiniferatoxin (RTX) | Rat | Radioligand Binding | Ki = 6.5 ± 2.0 nM | [6] |

| [3H]Resiniferatoxin | Rat | Radioligand Binding | Kd = 27 pM | [7] |

| N-Arachidonoyl dopamine (NADA) | - | - | - | [1] |

| Olvanil | - | - | - | [3] |

| Antagonist | Species | Assay Type | Affinity Value | Reference |

| Capsazepine | Rat | Radioligand Binding | - | [8] |

| SB-366791 | Human | - | IC50 = 5.7 nM | [9] |

| AMG 517 | Human | - | IC50 = 0.76 nM (capsaicin), 0.62 nM (proton), 1.3 nM (heat) | [9] |

| BCTC | Rat | - | IC50 = 35 nM (capsaicin), 6.0 nM (acid) | [9] |

| A-425619 | - | - | - | [10] |

| AMG9810 | - | - | - | [10] |

| JYL1421 | - | - | - | [10] |

| SB-705498 | Human | - | IC50 = 3 nM (capsaicin), 0.1 nM (acid), 6 nM (heat) | [9] |

Key Experimental Protocols

Accurate determination of ligand binding affinities relies on robust and well-defined experimental protocols. The two most common methods employed for studying TRPV1 binding are radioligand binding assays and surface plasmon resonance (SPR).

Radioligand Binding Assay Using [³H]-Resiniferatoxin

This method directly measures the binding of a radiolabeled ligand to its receptor. [³H]-Resiniferatoxin ([³H]-RTX) is a high-affinity agonist radioligand commonly used for TRPV1.

Objective: To determine the affinity and density of TRPV1 receptors in a given sample (e.g., cell membranes, tissue homogenates).

Materials:

-

[³H]-Resiniferatoxin (specific activity ~40-60 Ci/mmol)

-

Cell membranes or tissue homogenates expressing TRPV1

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 0.2% bovine serum albumin)

-

Non-labeled RTX (for determining non-specific binding)

-

Glass fiber filters (e.g., Whatman GF/C)

-

Scintillation cocktail

-

Scintillation counter

-

Filtration apparatus

Procedure:

-

Membrane Preparation: Homogenize cells or tissues in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a series of tubes, add a constant amount of membrane protein (e.g., 50-100 µg).

-

Saturation Binding: To determine Kd and Bmax, add increasing concentrations of [³H]-RTX to the tubes. For each concentration, prepare a parallel set of tubes containing a high concentration of non-labeled RTX (e.g., 1 µM) to determine non-specific binding.

-

Competition Binding: To determine the Ki of a test compound, use a fixed concentration of [³H]-RTX (typically near its Kd) and increasing concentrations of the unlabeled test compound.

-

Incubation: Incubate the tubes at a specific temperature (e.g., 37°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each tube through a glass fiber filter using a vacuum filtration apparatus. This separates the bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Specific Binding = Total Binding - Non-specific Binding.

-

Saturation data is analyzed using non-linear regression to fit a one-site binding model, yielding Kd and Bmax.

-

Competition data is analyzed using non-linear regression to fit a one-site competition model, yielding the IC50. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

References

- 1. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. TRPV1 - Wikipedia [en.wikipedia.org]

- 3. A new era for the design of TRPV1 antagonists and agonists with the use of structural information and molecular docking of capsaicin-like compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The capsaicin binding affinity of wildtype and mutant TRPV1 ion channels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Radiolabeled Vanilloid with Enhanced Specificity for Human Transient Receptor Potential Vanilloid 1 (TRPV1) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Resiniferatoxin binds to the capsaicin receptor (TRPV1) near the extracellular side of the S4 transmembrane domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A-Kinase Anchoring Protein Mediates TRPV1 Thermal Hyperalgesia through PKA Phosphorylation of TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleck.co.jp [selleck.co.jp]

- 10. Contributions of Different Modes of TRPV1 Activation to TRPV1 Antagonist-Induced Hyperthermia - PMC [pmc.ncbi.nlm.nih.gov]

Vanillil Compounds and Their Role in TRP Channel Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Transient Receptor Potential (TRP) family of ion channels are crucial players in sensory physiology, mediating sensations such as pain, temperature, and taste. Among these, the vanilloid subfamily (TRPV) has garnered significant attention, particularly TRPV1, as the primary receptor for capsaicin, the pungent component in chili peppers. Vanillil compounds, characterized by a vanillyl group (4-hydroxy-3-methoxybenzyl), represent a diverse class of molecules that interact with TRP channels, offering a rich landscape for therapeutic intervention in pain, inflammation, and other sensory disorders. This technical guide provides an in-depth overview of the role of this compound compounds in TRP channel activation, with a focus on TRPV1, detailing quantitative data, experimental protocols, and the underlying signaling pathways.

Data Presentation: Quantitative Analysis of this compound Compound Activity on TRP Channels

The potency and efficacy of this compound compounds in activating TRP channels are critical parameters in drug discovery and development. The following tables summarize the half-maximal effective concentrations (EC50) and half-maximal inhibitory concentrations (IC50) for a range of this compound compounds on TRPV1, TRPA1, and TRPM8 channels. This data provides a clear comparison of their structure-activity relationships.

Table 1: Potency of this compound Compounds on TRPV1

| Compound | EC50 (µM) | Notes |

| Capsaicin | 0.05 - 0.7 | Potent agonist.[1] |

| Resiniferatoxin (RTX) | 0.0003 - 0.011 | Ultrapotent agonist.[1] |

| Olvanil | 0.0043 - 0.0295 | Synthetic capsaicin analog. |

| Vanillin | Weak agonist | Induces small currents.[2] |

| Vanillyl Alcohol (VAlc) | Agonist activity | Dose-dependent increase in intracellular calcium.[2][3][4] |

| Vanillic Acid (VAcid) | Agonist/Inhibitor | Agonistic at high concentrations, but can inhibit capsaicin-induced activation.[2][3][4] |

| Zingerone | Agonist | A pungent component of ginger. |

| Eugenol | Agonist | Found in clove oil. |

Table 2: Potency of this compound Compounds on Other TRP Channels

| Compound | Channel | EC50 (µM) | IC50 (µM) | Notes |

| Vanillin | TRPA1 | Agonist | - | Also a weak TRPV1 agonist. |

| Ethyl Vanillin | TRPA1 | Agonist | - | More potent than vanillin on TRPV3.[5] |

| Eugenol | TRPA1 | Agonist | - | Also activates TRPV1 and TRPM8.[6] |

| Eugenol | TRPM8 | Agonist | - | Also activates TRPV1 and TRPA1.[6] |

Experimental Protocols

The characterization of this compound compounds as TRP channel modulators relies on robust and reproducible experimental assays. The following sections provide detailed methodologies for two key experiments: calcium imaging and patch-clamp electrophysiology.

Calcium Imaging Assay for TRP Channel Activation

This protocol outlines the measurement of intracellular calcium influx in response to this compound compound application using the fluorescent indicator Fluo-4 AM.

1. Cell Culture and Transfection:

- Culture human embryonic kidney (HEK293) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.

- For transient transfection, seed cells onto 96-well plates.

- Transfect cells with a plasmid encoding the human TRPV1 channel using a suitable transfection reagent according to the manufacturer's instructions.

- Allow 24-48 hours for channel expression.

2. Dye Loading:

- Prepare a Fluo-4 AM loading solution (e.g., 5 µM Fluo-4 AM with 0.02% Pluronic F-127 in Hanks' Balanced Salt Solution (HBSS)).

- Aspirate the culture medium and wash the cells once with HBSS.

- Add the Fluo-4 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.

- Wash the cells twice with HBSS to remove excess dye.

3. Compound Application and Data Acquisition:

- Prepare serial dilutions of the this compound compounds in HBSS.

- Use a fluorescence microplate reader or a fluorescence microscope equipped with a camera.

- Set the excitation wavelength to ~494 nm and the emission wavelength to ~516 nm for Fluo-4.

- Record baseline fluorescence for a few seconds.

- Add the this compound compound solution to the wells.

- Continuously record the fluorescence intensity for several minutes to capture the calcium influx.

4. Data Analysis:

- Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence (F0) from the peak fluorescence (F).

- Normalize the response by dividing ΔF by F0 (ΔF/F0).

- Plot the normalized fluorescence as a function of compound concentration to generate a dose-response curve and determine the EC50 value.

Whole-Cell Patch-Clamp Electrophysiology for TRP Channel Currents

This protocol describes the direct measurement of ion currents through TRP channels in response to this compound compounds.[7][8][9][10]

1. Cell Preparation:

- Use transfected HEK293 cells expressing the TRP channel of interest, plated on glass coverslips.

2. Solutions:

- External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH).

- Internal (Pipette) Solution (in mM): 140 KCl, 5 EGTA, 1 MgCl2, 10 HEPES (pH 7.2 with KOH).

3. Pipette Preparation:

- Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

4. Recording:

- Mount the coverslip in a recording chamber on an inverted microscope.

- Perfuse the chamber with the external solution.

- Approach a cell with the patch pipette and form a high-resistance seal (GΩ seal) with the cell membrane by applying gentle suction.

- Rupture the membrane patch to achieve the whole-cell configuration.

- Clamp the cell membrane potential at a holding potential of -60 mV.

- Apply this compound compounds via a perfusion system.

- Record the resulting currents using a patch-clamp amplifier and data acquisition software.

5. Data Analysis:

- Measure the peak current amplitude in response to different concentrations of the this compound compound.

- Construct a dose-response curve by plotting the normalized current against the compound concentration to determine the EC50 value.

Signaling Pathways and Visualizations

Activation of TRPV1 by this compound compounds initiates a cascade of intracellular signaling events. The primary event is the influx of cations, predominantly Ca2+ and Na+, leading to membrane depolarization and the generation of action potentials in sensory neurons. The influx of Ca2+ also acts as a second messenger, triggering various downstream pathways.

Key Signaling Pathways in TRPV1 Activation

-

Protein Kinase C (PKC) and Protein Kinase A (PKA) Phosphorylation: Inflammatory mediators can activate G-protein coupled receptors, leading to the activation of PKC and PKA.[11] These kinases can phosphorylate TRPV1 at specific serine and threonine residues, sensitizing the channel and lowering its activation threshold for heat and vanilloids.[1][11][12][13] Identified PKC phosphorylation sites on TRPV1 include S502 and S800, while PKA phosphorylates S116 and T370.[11][12]

-

Phospholipase C (PLC) and PIP2 Hydrolysis: Activation of PLC leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid that tonically inhibits TRPV1.[14][15][16] The hydrolysis of PIP2 to diacylglycerol (DAG) and inositol trisphosphate (IP3) relieves this inhibition, thereby sensitizing the channel.[17]

-

Desensitization: Prolonged exposure to this compound agonists leads to a decrease in TRPV1 activity, a phenomenon known as desensitization.[18] This process is calcium-dependent and involves the activation of phosphatases like calcineurin, which dephosphorylate TRPV1, as well as the depletion of PIP2.[14][15][16][18]

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows.

Caption: TRPV1 activation and signaling cascade.

Caption: Calcium imaging experimental workflow.

References

- 1. researchwithrutgers.com [researchwithrutgers.com]

- 2. Assay of TRPV1 Receptor Signaling | Springer Nature Experiments [experiments.springernature.com]

- 3. mdpi.com [mdpi.com]

- 4. Relevance of TRPA1 and TRPM8 channels as vascular sensors of cold in the cutaneous microvasculature - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ethyl Vanillin Activates TRPA1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jneurosci.org [jneurosci.org]

- 7. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 8. Patch Clamp Protocol [labome.com]

- 9. docs.axolbio.com [docs.axolbio.com]

- 10. researchgate.net [researchgate.net]

- 11. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. go.drugbank.com [go.drugbank.com]

- 14. Phospholipase C mediated modulation of TRPV1 channels - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Dual Regulation of TRPV1 by Phosphoinositides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Phospholipase C mediated modulation of TRPV1 channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. TRPV1 - Wikipedia [en.wikipedia.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physicochemical Properties of Vanillyl Amides

This technical guide provides a comprehensive overview of the core physicochemical properties of vanillyl amides, a class of compounds significant for their interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. This document details their synthesis, key properties like solubility and lipophilicity, and the signaling pathways they modulate, offering valuable insights for drug discovery and development.

Core Physicochemical Properties

Vanillyl amides, structurally characterized by a 4-hydroxy-3-methoxybenzyl (vanillyl) group linked to a fatty acid via an amide bond, share general properties with other amides, such as high melting and boiling points due to strong intermolecular hydrogen bonding.[1] Their solubility and lipophilicity are critical determinants of their pharmacokinetic and pharmacodynamic profiles.

Solubility

The aqueous solubility of vanillyl amides is a crucial factor for their bioavailability. Generally, amides with five or fewer carbon atoms are soluble in water.[1] However, the long alkyl chains present in many biologically active vanillyl amides (like capsaicin) render them poorly soluble in water. Low aqueous solubility is a major challenge in formulation development for over 40% of new chemical entities.[2] Techniques such as cocrystal formation with compounds like vanillin have been explored to enhance the solubility and dissolution rates of amide-containing drugs.[[“]][4][5] According to the Biopharmaceutics Classification System (BCS), a drug is considered highly soluble if its highest dose strength is soluble in 250 mL or less of aqueous media over a pH range of 1 to 7.5.[2]

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (LogP), is a key indicator of a drug's ability to cross cell membranes. It significantly affects absorption, distribution, metabolism, and excretion (ADME).[6] The vanillyl moiety itself is polar, but the lipophilicity of the entire molecule is dominated by the long, hydrophobic acyl chain.[7] Structure-activity relationship (SAR) studies show that this hydrophobic region is crucial for interaction with the TRPV1 receptor.[7] For instance, the computed XLogP3 value for the parent compound, vanillylamine, is -0.2, indicating a more hydrophilic character before the addition of a lipophilic acyl chain.[8]

Quantitative Data Summary

The following tables summarize key quantitative data for various vanillyl amides and related derivatives, focusing on their biological activity which is intrinsically linked to their physicochemical properties.

Table 1: Biological Activity of N-Acyl-Vanillyl-Amides (N-AVAMs) and Derivatives This table highlights the structure-activity relationships of various vanillyl amides concerning their interaction with cannabinoid (CB1) and vanilloid (TRPV1) receptors, as well as their effect on the anandamide membrane transporter (AMT) and fatty acid amide hydrolase (FAAH).

| Compound/Derivative | Target | Activity Metric | Value | Reference |

| Arvanil (C20:4 n-6 N-AVAM) | AMT | IC₅₀ | 3.6 µM | [9] |

| Arvanil (C20:4 n-6 N-AVAM) | CB1 Receptor | Kᵢ | 0.25-0.52 µM | [9] |

| C18:3 n-3 N-AVAM | AMT | IC₅₀ | 8.0 µM | [9] |

| C18:3 n-3 N-AVAM | CB1 Receptor | Kᵢ | 3.4 µM | [9] |

| Urea Analog of Arvanil | FAAH | IC₅₀ | 2.0 µM | [10][11] |

| N-N'-di-(3-chloro-4-hydroxy)benzyl-arachidonamide | In vivo cannabimimetic response | ED₅₀ | ~0.04 mg/kg | [10][11] |

Table 2: Antifungal Activity of Amides Derived from Vanillic Acid This table presents the Minimum Inhibitory Concentration (MIC) values of synthetic vanillic acid amides against various fungal strains, demonstrating a potential therapeutic application beyond TRPV1 modulation.

| Compound | Fungal Strain | MIC (µmol/mL) | Reference |

| Amide 7 (p-methylphenyl derivative) | Candida strains | 0.46 | [12][13] |

| Amide 7 (Mechanism Test w/ Ergosterol) | C. guilliermondii | > 1.84 | [13] |

Synthesis and Biological Signaling

General Synthesis of Vanillyl Amides

Vanillyl amides are typically synthesized through a coupling reaction between vanillic acid and an appropriate amine, or between vanillylamine and a carboxylic acid.[12][13] Common coupling reagents include (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) and Dicyclohexylcarbodiimide (DCC).[12][13] The reaction involves the activation of the carboxylic acid, followed by nucleophilic attack from the amine to form the amide bond.

Caption: General workflow for the synthesis of vanillyl amides via a coupling reaction.

Signaling Pathway: TRPV1 Activation

Vanillyl amides are well-known agonists of the TRPV1 receptor, a non-selective cation channel primarily expressed in sensory neurons.[14] Activation of TRPV1 by agonists like capsaicin or other vanillyl amides leads to an influx of cations, mainly Ca²⁺ and Na⁺.[15] This influx causes membrane depolarization, which in turn triggers the generation of action potentials and the release of neurotransmitters like Substance P and Calcitonin Gene-Related Peptide (CGRP), leading to sensations of pain and heat.[14][16] Prolonged activation leads to receptor desensitization, which is the basis for the analgesic effect of some vanillyl amides.[7]

Caption: Signaling pathway of TRPV1 receptor activation by a vanillyl amide agonist.

Detailed Experimental Protocols

Protocol: Synthesis of Vanillyl Amides via DCC Coupling

This protocol describes a general method for synthesizing vanillyl amides using Dicyclohexylcarbodiimide (DCC) as the coupling agent.[12]

-

Reaction Setup: Dissolve vanillic acid (1.0 eq) and the desired amine (1.0 eq) in an appropriate anhydrous solvent (e.g., dichloromethane, CH₂Cl₂). Add a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq).

-

Coupling Agent Addition: Add a solution of DCC (1.05 eq) in the same solvent to the mixture dropwise at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 24 to 48 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Evaporate the solvent under reduced pressure.

-

Extraction: Treat the residue with distilled water and extract with an organic solvent like ethyl acetate (3x).

-

Washing: Wash the combined organic phases sequentially with 1N hydrochloric acid, 5% sodium bicarbonate solution, and distilled water.

-

Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product using column chromatography on silica gel.

Protocol: Determination of LogP (Shake-Flask Method)

This is the standard OECD-recommended method for directly measuring the partition coefficient.[17][18]

-

Phase Preparation: Prepare n-octanol and an aqueous buffer (e.g., phosphate buffer, pH 7.4). Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by mixing them vigorously for 24 hours, followed by a separation period.[19]

-

Sample Preparation: Prepare a stock solution of the vanillyl amide in the pre-saturated aqueous buffer. The concentration should be below the compound's solubility limit.

-

Partitioning: In a suitable vessel, combine a known volume of the pre-saturated n-octanol and the pre-saturated aqueous solution of the compound.

-

Equilibration: Shake the vessel gently at a constant temperature for a sufficient time (e.g., 24 hours) to allow equilibrium to be reached.[20]

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Concentration Analysis: Carefully withdraw an aliquot from both the aqueous and n-octanol phases. Determine the concentration of the vanillyl amide in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[19]

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Caption: Experimental workflow for LogP determination using the shake-flask method.

Protocol: Determination of Aqueous Solubility

This method determines the equilibrium solubility of a compound.[20]

-

Sample Preparation: Add an excess amount of the solid vanillyl amide to a known volume of the desired aqueous medium (e.g., water, buffer at a specific pH) in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.

-

Phase Separation: Separate the undissolved solid from the solution. This is critically important and is usually achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Accurately dilute an aliquot of the clear, saturated filtrate and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.

-

Reporting: The resulting concentration is reported as the equilibrium solubility of the vanillyl amide under the specified conditions (e.g., in mg/mL or µM at a given temperature and pH).

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. consensus.app [consensus.app]

- 4. Cocrystal design of vanillin with amide drugs: Crystal structure determination, solubility enhancement, DFT calculation [ouci.dntb.gov.ua]

- 5. researchgate.net [researchgate.net]

- 6. Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Physiology and Pharmacology of the Vanilloid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Vanillylamine | C8H11NO2 | CID 70966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Unsaturated long-chain N-acyl-vanillyl-amides (N-AVAMs): vanilloid receptor ligands that inhibit anandamide-facilitated transport and bind to CB1 cannabinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A structure/activity relationship study on arvanil, an endocannabinoid and vanilloid hybrid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Amides Derived from Vanillic Acid: Coupling Reactions, Antimicrobial Evaluation, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. TRPV1: Structure, Endogenous Agonists, and Mechanisms [mdpi.com]

- 15. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. encyclopedia.pub [encyclopedia.pub]

- 19. agilent.com [agilent.com]

- 20. lup.lub.lu.se [lup.lub.lu.se]

An Exploratory Whitepaper on the Therapeutic Potential of Vanillin and its Derivatives

Introduction

This document provides a comprehensive technical overview of the burgeoning research into the therapeutic applications of vanillin, a primary component of the vanilla bean extract. While the query specified "vanillil," the vast body of scientific literature points to "vanillin" as the compound of significant therapeutic interest. It is presumed that "this compound" may be a typographical variation or a less common term for vanillin or its related compounds. This whitepaper will, therefore, focus on the well-documented bioactivities of vanillin and its principal metabolites, vanillic acid and vanillyl alcohol, which are subjects of extensive preclinical investigation.

Vanillin (4-hydroxy-3-methoxybenzaldehyde) is a phenolic aldehyde widely utilized for its aromatic properties in the food, cosmetic, and pharmaceutical industries.[1] Beyond its role as a flavoring agent, a growing body of evidence highlights its potential as a bioactive molecule with a diverse pharmacological profile.[2][3] Preclinical studies have demonstrated its antioxidant, anti-inflammatory, anticancer, and neuroprotective properties, suggesting its potential in the management of a spectrum of chronic diseases.[4][5][6] This guide will delve into the molecular mechanisms, experimental evidence, and potential signaling pathways modulated by vanillin, offering a resource for researchers and drug development professionals.

Quantitative Data Summary

The following tables summarize the quantitative data from various preclinical studies investigating the therapeutic effects of vanillin.

Table 1: In Vitro Anticancer Activity of Vanillin

| Cell Line | Cancer Type | Concentration | Effect | Reference |

| HT-29 | Colon Cancer | 1000 µg/mL | Inhibition of proliferation, cell cycle arrest at G0/G1, increased apoptosis. | [7] |

| HT-29 | Colorectal Cancer | Not Specified | Induced cell apoptosis. | [8] |

| SW480 | Colorectal Cancer | Not Specified | Induced cell apoptosis. | [8] |

| HepG2 | Human Hepatic Carcinoma | Not Specified | Induced apoptosis. | [7] |

| Neuroblastoma cells | Human Neuroblastoma | Not Specified | Induced apoptosis. | [7] |

Table 2: In Vivo Anti-inflammatory and Antiurolithic Activity of Vanillin

| Animal Model | Condition | Dosage | Effect | Reference |

| Mice | Acetic acid-induced vascular permeability | Not Specified | Anti-inflammatory activity. | [9] |

| Mice | Carrageenan-induced air pouch | Not Specified | Anti-inflammatory activity. | [9] |

| Rats | Ethylene glycol-induced hyperoxaluria | 30, 100, 300 mg/kg | Dose-dependent reduction of hyperoxaluria, hypercalciuria, and kidney crystal counts. | [10] |

Table 3: Neuroprotective Effects of Vanillin

| Animal Model/Cell Culture | Condition | Concentration/Dosage | Effect | Reference |

| Rats | Global cerebral ischemia | Not Specified | Reduced hippocampal neuronal death. | [11] |

| tMCAO Mice | Ischemic stroke | Not Specified | Reduced infarct volume and improved motor function. | [11] |

| LPS-stimulated primary and BV2 microglia | Neuroinflammation | Not Specified | Decreased expression of pro-inflammatory cytokines. | [11] |

| Rat brain homogenates | Fe2+-induced brain damage | 15 to 240 µg/mL | Therapeutic effects on oxidative imbalance, cholinergic and nucleotide-hydrolyzing enzyme activity. | [6] |

Table 4: Pharmacokinetic and Toxicological Data for Vanillin

| Animal Model | Parameter | Value | Reference |

| Rats | Acute oral LD50 | 1.58 g/kg | [12] |

| Guinea pigs | Acute oral LD50 | 1.40 g/kg | [12] |

| Rabbits | Acute oral LD50 | 3.0 g/kg | [12] |

| Mice | LD50 | 4333 mg/kg | [7] |